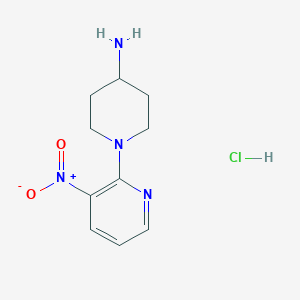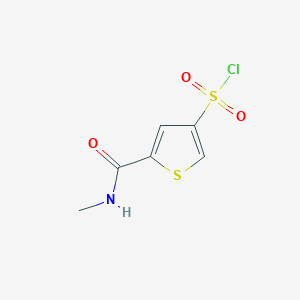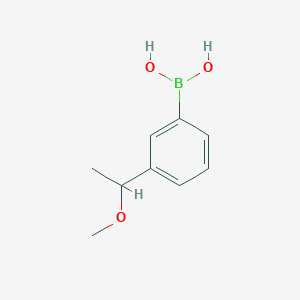
3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione
説明
3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Guillon et al. (1998) focused on synthesizing new derivatives of this compound, starting from 4-amino-3-(4-chlorophenyl)butyric acid. The research aimed to explore the anticonvulsant activities of these derivatives, comparing them with phenylpyrimidinedione series compounds (Guillon et al., 1998).
- Tattersall et al. (2004) investigated the use of 3-diazopiperi-2,4-diones as photoactive substrates in microlithography. Their research showed that these compounds absorb in the 240−260-nm range and are suitable for nonchemically amplified photoresists in deep ultraviolet (DUV) applications (Tattersall et al., 2004).
Biological Applications
- Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of this chemical, for antimicrobial screening. These compounds were evaluated for their potential as chemotherapeutic agents (Jain et al., 2006).
- In the context of cancer research, Raboisson et al. (2005) designed derivatives as HDM2 antagonists. They found that these compounds could mimic the alpha-helix of p53 peptide, suggesting their potential in treating certain cancers (Raboisson et al., 2005).
Chemical Analysis and Structural Studies
- Belaj et al. (1992) conducted a crystal structure and spectroscopic investigation of related diazetidine-2,4-diones, providing insights into the structural properties of these compounds (Belaj et al., 1992).
作用機序
Target of Action
The primary target of 3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione, also known as Triclocarban, is the enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants . It plays a crucial role in the fatty acid synthase systems, catalyzing the last step in each cycle of fatty acid elongation .
Mode of Action
Triclocarban exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . By blocking this enzyme, Triclocarban interrupts cell membrane synthesis, leading to bacterial growth inhibition . Although the exact mode of action is still unknown, it has been found to be effective in fighting infections by targeting the growth of bacteria such as Staphylococcus aureus .
Biochemical Pathways
The inhibition of enoyl- (acyl-carrier protein) (ACP) reductase by Triclocarban affects the fatty acid synthase systems, which are essential for the synthesis of cell membranes in bacteria . This disruption in the biochemical pathway leads to the inhibition of bacterial growth .
Pharmacokinetics
The absorption of Triclocarban during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of Triclocarban in the soap used . It is absorbed into the human body of the general population due to its production and use in large quantities in various products
Result of Action
The primary result of Triclocarban’s action is the inhibition of bacterial growth . By interrupting cell membrane synthesis through the inhibition of enoyl- (acyl-carrier protein) (ACP) reductase, Triclocarban prevents bacteria from proliferating .
Action Environment
生化学分析
Biochemical Properties
3-(4-Chlorophenyl)-1,3-diazinane-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage. Additionally, this compound may also interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on cellular processes. For instance, this compound may inhibit the activity of enzymes involved in pro-oxidant pathways, thereby reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its gradual degradation . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . For example, it may enhance the activity of enzymes in the glycolytic pathway, leading to increased production of adenosine triphosphate . Additionally, this compound can affect the levels of certain metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound may accumulate in certain compartments, such as the cytoplasm or mitochondria, where it exerts its effects . The localization and accumulation of this compound can significantly influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can modulate mitochondrial function and enhance cellular energy production . The precise localization of this compound is essential for its effective action within the cell .
特性
IUPAC Name |
3-(4-chlorophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYOZMLGXFPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)




![Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B1418870.png)


![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)

![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

